molecular formula C16H16FNO2 B5148002 2-ethoxy-N-(5-fluoro-2-methylphenyl)benzamide

2-ethoxy-N-(5-fluoro-2-methylphenyl)benzamide

Cat. No. B5148002
M. Wt: 273.30 g/mol
InChI Key: VVCZRKKITUMWRG-UHFFFAOYSA-N
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Description

Benzamides and their derivatives are crucial in medicinal chemistry due to their diverse biological activities and applications in drug development. These compounds have been synthesized and studied for their molecular structures, chemical reactions, physical and chemical properties.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the condensation of aniline derivatives with benzoyl chloride in aqueous or non-aqueous media. Novel compounds such as "2-ethoxy-N-(5-fluoro-2-methylphenyl)benzamide" can be synthesized by modifying existing methods to introduce specific functional groups that confer desired properties (Abbasi et al., 2014).

Molecular Structure Analysis

X-ray diffraction techniques and DFT calculations provide insights into the molecular geometry, electronic properties, and thermodynamic properties of benzamide derivatives. These analyses help in understanding the stability and reactivity of the compounds (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including halogenation, acylation, and cyclization. These reactions can alter their chemical properties and enhance their biological activities. The synthesis and radiosynthesis of fluorinated benzamide neuroleptics highlight the introduction of fluorine atoms to modify the compound's properties (Mukherjee, 1991).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation. Studies on the crystal structures of related compounds provide valuable information on the intermolecular interactions that influence these physical properties (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior of benzamide derivatives, are essential for their pharmacological activities. For instance, the introduction of deuterium and tritium into benzamide compounds can be used to study their metabolism and pharmacokinetics (Shevchenko et al., 2014).

Mechanism of Action

The mechanism of action of “2-ethoxy-N-(5-fluoro-2-methylphenyl)benzamide” can involve an SN2 type mechanism . In this mechanism, a nucleophile attacks a carbon atom at the same time that electrons kick off onto a leaving group .

Safety and Hazards

The safety and hazards of “2-ethoxy-N-(5-fluoro-2-methylphenyl)benzamide” can be analyzed using its Material Safety Data Sheet (MSDS) . The MSDS provides information about the compound’s hazards, safe handling procedures, and emergency procedures .

Future Directions

The future directions of research on “2-ethoxy-N-(5-fluoro-2-methylphenyl)benzamide” could involve the development of new synthesis methods . For instance, the protodeboronation of alkyl boronic esters using a radical approach is a promising area of research .

properties

IUPAC Name

2-ethoxy-N-(5-fluoro-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-3-20-15-7-5-4-6-13(15)16(19)18-14-10-12(17)9-8-11(14)2/h4-10H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCZRKKITUMWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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